Diphosphofructose (trisodium);Esafosfan (trisodium);FDP (trisodium)
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Overview
Description
Fosfructose (trisodium) is a phosphorylated form of fructose, known for its cytoprotective properties.
Preparation Methods
Fosfructose (trisodium) can be synthesized through the phosphorylation of fructose. The synthetic route involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide, resulting in the formation of fosfructose (trisodium). Industrial production methods typically involve large-scale fermentation processes using microorganisms that produce the compound naturally .
Chemical Reactions Analysis
Fosfructose (trisodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorylated derivatives.
Reduction: It can be reduced to form simpler sugar phosphates.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common reagents used in these reactions include phosphoric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are different phosphorylated sugars and their derivatives .
Scientific Research Applications
Fosfructose (trisodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various biochemical assays and studies.
Biology: It plays a role in metabolic studies, particularly in understanding glycolysis and energy production.
Medicine: It is used in the treatment of hypophosphatemia and has potential therapeutic applications in cardiovascular ischemia, sickle cell anemia, and asthma.
Industry: It is used in the production of various biochemical products and as a stabilizer in certain formulations
Mechanism of Action
Fosfructose (trisodium) exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This helps improve cellular energy metabolism in ischemic and hypoperfused tissues. It breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate and produce adenosine triphosphate. Additionally, it inhibits the generation of oxygen free radicals by neutrophils, stabilizes cell membranes, and maintains the correct xanthine dehydrogenase/oxidase ratio .
Comparison with Similar Compounds
Fosfructose (trisodium) can be compared with other similar compounds such as:
Fructose 1,6-bisphosphate: Similar in structure but differs in its specific applications and effects.
Fructose 1,6-diphosphate: Another phosphorylated form of fructose with different biochemical properties.
Esafosfan trisodium: A synonym for fosfructose (trisodium) with similar properties and applications .
Fosfructose (trisodium) is unique due to its specific cytoprotective properties and its ability to stimulate anaerobic glycolysis, making it particularly useful in treating ischemic conditions.
Properties
IUPAC Name |
trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHGLSKJDFICTB-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na3O12P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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